6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its broad spectrum of biological activities, making it a significant subject of research in medicinal chemistry . The structure of this compound consists of a fused imidazole and pyridine ring with an amino group at the 6th position and a carbonitrile group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile typically involves the condensation of 2-aminopyridine with various carbonyl compounds or alkenes. One common method is the Groebke-Blackburn-Bienaymé reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions, making it an efficient and straightforward synthetic route.
Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis. This method is recognized for its efficiency, speed, and high yield. The reaction typically involves the use of pyridine, substituted phenacyl bromides, and guanidine or urea under microwave irradiation .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in the treatment of tuberculosis.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile involves its interaction with various molecular targets. For example, it has been shown to inhibit the activity of certain enzymes involved in the replication of tuberculosis bacteria. The compound can also interact with DNA and proteins, leading to the disruption of cellular processes in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: A parent compound with similar biological activities.
Imidazo[4,5-b]pyridine: Another heterocyclic compound with a different ring fusion pattern but similar pharmacological properties.
Uniqueness: 6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its amino and carbonitrile groups allow for versatile chemical modifications, making it a valuable scaffold in drug discovery .
Eigenschaften
CAS-Nummer |
1216227-64-3 |
---|---|
Molekularformel |
C8H6N4 |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
6-aminoimidazo[1,2-a]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6N4/c9-3-7-5-12-4-6(10)1-2-8(12)11-7/h1-2,4-5H,10H2 |
InChI-Schlüssel |
SLQIDYAGARCFKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=CN2C=C1N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.